7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGDXYJRZOFKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260154 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-18-9 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine and Its Precursors
De Novo Synthesis Approaches to the Pyrazolo[3,4-c]pyridine Ring System
The formation of the fused pyrazolo[3,4-c]pyridine scaffold can be accomplished by two primary retrosynthetic approaches: annulating a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) core or, more commonly, constructing a pyridine ring onto a pyrazole precursor.
One strategy to form the bicyclic system involves creating the pyrazole ring from a suitably functionalized pyridine derivative. chim.it This approach often leverages the reactivity of pyridine N-oxides. For instance, 3-acylpyridine N-oxide tosylhydrazones can undergo cyclization when treated with an electrophilic additive and an amine base. nih.gov This reaction proceeds under mild, room-temperature conditions and can lead to a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridine isomers, with the regiochemical outcome influenced by the choice of electrophile and solvent. nih.gov This method offers a pathway that avoids the pre-functionalization of the pyridine ring with a halogen, which often requires harsh conditions. nih.gov
A more frequently employed and often more regioselective method involves the annulation of a pyridine ring onto a substituted pyrazole. mdpi.com The most common variant of this strategy is the condensation reaction between a 5-aminopyrazole derivative, acting as a bidentate nucleophile, and a 1,3-biselectrophilic partner. chim.itnih.gov
A variety of 1,3-dielectrophiles can be utilized, including:
1,3-Dicarbonyl Compounds: Reaction with compounds like acetylacetone (B45752) provides a direct route to the pyrazolo[3,4-b]pyridine core, a closely related isomer system. chim.it If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov
α,β-Unsaturated Ketones: These Michael acceptors react with 5-aminopyrazoles in a process that typically begins with a Michael addition, followed by cyclization and elimination to form the pyridine ring. mdpi.com
Three-Component Reactions: To circumvent potential regioselectivity issues with pre-formed 1,3-dicarbonyls, a three-component reaction can be used, involving a 5-aminopyrazole, an aldehyde, and a carbonyl compound with an α-hydrogen. mdpi.com This approach has been shown to produce pyrazolo[3,4-b]pyridines with high yields and selectivity. mdpi.com
| Approach | Precursors | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Pyrazole Ring Formation | 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, amine base, room temperature | nih.gov |
| Pyridine Ring Construction | 5-Aminopyrazoles and 1,3-dicarbonyl compounds | Glacial acetic acid, reflux | chim.itnih.gov |
| Pyridine Ring Construction | 5-Aminopyrazoles and α,β-unsaturated ketones | Michael addition followed by cyclization | mdpi.com |
Targeted Synthesis of Halogenated Pyrazolo[3,4-c]pyridine Intermediates
With the core scaffold in hand, the next critical phase is the regioselective introduction of bromine and iodine atoms at the C7 and C3 positions, respectively. The distinct electronic nature of the pyridine and pyrazole rings dictates the strategies required for their selective functionalization.
Direct electrophilic halogenation of the pyridine portion of the scaffold is challenging due to the ring's electron-deficient nature. nih.govchemrxiv.org Therefore, more advanced methods are required to achieve C7-selectivity. A powerful strategy involves directed metalation. For instance, selective deprotonation at the C7 position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex). rsc.org The resulting organometallic intermediate can then be trapped with a suitable electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to install the bromine atom precisely at the C7 position. rsc.org
In contrast to the pyridine ring, the pyrazole moiety is more amenable to electrophilic substitution, typically at the position equivalent to C3 in the fused system. The iodination of the pyrazole ring can be achieved with high regioselectivity using common electrophilic iodinating agents. rsc.org A widely used and effective reagent for this transformation is N-iodosuccinimide (NIS), often employed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). rsc.org The reaction generally proceeds under mild heating to afford the 3-iodo derivative. rsc.org An alternative method involves the use of molecular iodine (I₂), which has been successfully applied in the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a related isomer. growingscience.com
The synthesis of the final target compound, 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, necessitates a sequential halogenation strategy. Based on established reactivity patterns, a logical synthetic pathway begins with the bromination of the pyridine ring, followed by the iodination of the pyrazole ring.
A plausible synthetic sequence is as follows:
Synthesis of the 1H-pyrazolo[3,4-c]pyridine core using one of the de novo methods described in section 2.1.
Regioselective C7-bromination to produce 7-Bromo-1H-pyrazolo[3,4-c]pyridine, likely via a directed metalation approach. rsc.org
Regioselective C3-iodination of the resulting 7-bromo intermediate. This step can be effectively carried out using an electrophilic iodine source like NIS in DMF. rsc.org This sequence is analogous to the reported synthesis of the [3,4-b] isomer, where 5-bromo-1H-pyrazolo[3,4-b]pyridine was successfully iodinated at the 3-position to give the corresponding 5-bromo-3-iodo product. rsc.orggrowingscience.com
| Halogenation Step | Position | Reagents and Conditions | Rationale/Reference |
|---|---|---|---|
| Bromination | C7 | 1. TMPMgCl·LiCl (for metalation) 2. Electrophilic bromine source (e.g., Br₂) | Overcomes low reactivity of the pyridine ring via directed metalation. rsc.org |
| Iodination | C3 | N-Iodosuccinimide (NIS), DMF, 60 °C | Electrophilic substitution on the electron-richer pyrazole ring. rsc.org |
| Iodination | C3 | Iodine (I₂) | Alternative electrophilic iodine source. growingscience.com |
Advanced Synthetic Protocols
Modern organic synthesis increasingly relies on advanced protocols that minimize step counts and maximize complexity in a single operation. For the pyrazolo[3,4-c]pyridine core, this involves intricate one-pot reactions and highly selective catalytic transformations.
One-Pot Reaction Sequences in Scaffold Assembly
One-pot multicomponent reactions (MCRs) represent an ideal synthetic strategy, combining multiple operational steps without the isolation of intermediates, thereby saving time, reagents, and solvents. While a specific one-pot synthesis for this compound is not extensively documented, analogous MCRs for the isomeric pyrazolo[3,4-b]pyridine scaffold are well-established and demonstrate the principles applicable to this class of compounds.
These reactions typically involve the condensation of three or more starting materials to rapidly construct the bicyclic core. A common approach is the reaction between a 5-aminopyrazole derivative, an aldehyde, and a compound containing active methylene (B1212753) groups, such as malononitrile (B47326) or a 1,3-dicarbonyl compound. nih.govmdpi.com For instance, a three-component reaction can be initiated by the condensation of an aldehyde and an active methylene compound to form a Michael acceptor, which then reacts with a 5-aminopyrazole. nih.gov Subsequent intramolecular cyclization and aromatization, often via oxidation, yield the final pyrazolopyridine framework. mdpi.com The use of solvent-free conditions or green solvents like ethanol (B145695) further enhances the environmental credentials of these methods. nih.gov
Table 1: Examples of One-Pot Syntheses for Related Pyrazolopyridine Scaffolds
| Reactants | Catalyst/Conditions | Product Scaffold | Yield | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole, Aldehyde, 3-(cyanoacetyl)indole | Fe3O4@MIL-101(Cr)-N(CH2PO3)2, 100 °C, solvent-free | Pyrazolo[3,4-b]pyridine | High | nih.govresearchgate.net |
| 5-Aminopyrazoles, Azlactones | t-BuOK/DMSO, 150 °C | 4-Arylpyrazolo[3,4-b]pyridin-6-one | 81% | nih.gov |
| 5-Aminopyrazoles, Alkynyl Aldehydes | Silver, Iodine, or NBS | Halogenated Pyrazolo[3,4-b]pyridines | 63-81% | nih.gov |
Catalytic Methods for Ring Formation and Halogenation
Catalysis is central to the efficient synthesis and functionalization of the pyrazolo[3,4-c]pyridine skeleton. Catalysts are employed both in the initial ring-forming cyclization reactions and in the subsequent, highly regioselective halogenation steps required to produce the target compound.
Catalytic Ring Formation
The construction of the pyridine portion of the scaffold often involves a critical cyclization step that can be accelerated by a catalyst. Lewis acid catalysts are frequently employed to activate the substrates and facilitate the ring closure. For example, zirconium(IV) chloride (ZrCl4), a low-cost and robust Lewis acid, has been used to catalyze the condensation of 5-aminopyrazoles with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core in high yields. mdpi.com Another approach utilizes amorphous carbon-supported sulfonic acid (AC-SO3H) as a heterogeneous acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from pyrano[2,3-c]pyrazoles and anilines. rsc.org These catalytic methods offer advantages such as mild reaction conditions and simple work-up procedures.
Table 2: Catalysts for Pyrazolopyridine Ring Formation
| Catalyst | Reaction Type | Substrates | Reference |
|---|---|---|---|
| ZrCl4 | Condensation/Cyclization | 5-Amino-1-phenylpyrazole, α,β-Unsaturated Ketones | mdpi.com |
| Fe3O4@MIL-101(Cr) | Multicomponent Condensation | Aldehydes, 5-Aminopyrazole, 3-(cyanoacetyl)indole | nih.govresearchgate.net |
| AC-SO3H | Sequential Opening/Closing Cascade | Dihydropyrano[2,3-c]pyrazoles, Anilines | rsc.org |
Catalytic Halogenation and Functionalization
Achieving the specific 7-bromo-3-iodo substitution pattern on the 1H-pyrazolo[3,4-c]pyridine scaffold requires precise control of regioselectivity. Advanced catalytic methods for direct C-H halogenation are highly sought after.
For the iodination at the C-3 position, methods using hypervalent iodine(III) reagents have proven effective for the regioselective halogenation of various N-heterocycles. thieme-connect.comdovepress.comacs.orgchim.it These reagents, such as phenyliodine diacetate (PIDA), can facilitate electrophilic substitution onto the electron-rich pyrazole ring under mild, often metal-free, conditions. thieme-connect.comdovepress.com
A more sophisticated and highly regioselective approach to functionalizing the C-3 position involves an iridium-catalyzed C–H borylation. researchgate.networktribe.com This powerful method uses a catalyst like [Ir(COD)OMe]2 with a bipyridyl ligand to install a boronate ester (e.g., Bpin) at the C-3 position. worktribe.com This borylated intermediate is exceptionally versatile and can be subsequently converted to the C-3 iodo derivative through a halogenation reaction (e.g., using iodine monochloride or other electrophilic iodine sources), although it is also commonly used in Suzuki-Miyaura cross-coupling reactions. researchgate.networktribe.com
Table 3: Catalytic and Directed Methods for Halogenation and Functionalization
| Position | Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| C-3 | C-H Halogenation | Hypervalent Iodine(III) Reagents (e.g., PIDA) | Metal-free, regioselective electrophilic iodination. | thieme-connect.comacs.org |
| C-3 | C-H Borylation | [Ir(COD)OMe]2 / dtbpy | Highly regioselective installation of a versatile boronate ester. | researchgate.networktribe.comrsc.orgnih.govdigitellinc.com |
| C-7 | Directed Metalation-Halogenation | TMPMgCl·LiCl then electrophile (e.g., I2) | High regioselectivity for C-7 functionalization. | worktribe.com |
Chemical Reactivity and Derivatization of 7 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine
Selective Functionalization Strategies at C-3 (Iodine) Position
The C-3 position, bearing the iodo substituent, is the more reactive site for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates faster oxidative addition to the palladium(0) catalyst. scbt.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon bonds at the C-3 position of the pyrazolo[3,4-c]pyridine core. The higher reactivity of the aryl iodide allows for selective coupling at this site while leaving the C-7 bromine atom intact for subsequent functionalization. scbt.com
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron species (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a biaryl structure. wikipedia.orgmdpi.com For substrates like 7-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, the Suzuki-Miyaura reaction would preferentially occur at the C-3 iodo position. nih.gov This method is widely used due to the commercial availability of a vast array of boronic acids and the generally high functional group tolerance.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. scbt.comlibretexts.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and an amine base. libretexts.orgsigmaaldrich.com The greater reactivity of the C-I bond ensures selective alkynylation at the C-3 position. scbt.com This method is invaluable for introducing alkyne motifs, which can serve as handles for further transformations or as key components in conjugated materials. scbt.com
Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.netstackexchange.com This reaction is noted for its high reactivity and functional group tolerance. For the pyrazolo[3,4-c]pyridine scaffold, a Negishi reaction would allow for the introduction of various alkyl or aryl groups at the C-3 position. diva-portal.org
| Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Typical Temp. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF, Toluene | 60-100 °C |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | rt - 60 °C |
| Negishi | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ or PdCl₂(dppf) | - | THF, Dioxane | rt - 80 °C |
Borylation and Subsequent Transformations
The C-3 iodo group can be converted into a boronate ester, such as a pinacol (B44631) boronate (Bpin), through reactions like the Miyaura borylation. This transformation typically involves reacting the aryl iodide with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. The resulting 3-borylated pyrazolopyridine is a versatile intermediate. While direct C-H borylation at the C-3 position has been demonstrated on related pyrazolo[3,4-c]pyridines using iridium catalysts, converting the existing iodide offers an alternative route. diva-portal.org
Once formed, the C-3 boronate ester can readily participate in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or vinyl halides, providing access to diverse C-3 substituted analogs. diva-portal.orgnih.gov This two-step sequence of borylation followed by coupling significantly expands the synthetic utility of the parent molecule. diva-portal.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is favored on electron-deficient aromatic systems, such as pyridines, where the electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgdiva-portal.org For pyridinoid systems, nucleophilic attack is most favorable at the C-2 and C-4 positions (ortho and para to the nitrogen). diva-portal.org
In the this compound scaffold, the pyridine (B92270) nitrogen activates the ring towards nucleophilic attack. However, the C-3 position is neither ortho nor para to the pyridine nitrogen, making it less activated for SNAr compared to the C-4 and C-7 positions. While the iodine is a good leaving group, SNAr reactions at the C-3 position are not commonly reported for this specific scaffold, as palladium-catalyzed coupling reactions offer a more efficient and regioselective route for functionalization. For SNAr to be viable at C-3, it would likely require strong nucleophiles and potentially harsh reaction conditions.
Selective Functionalization Strategies at C-7 (Bromine) Position
Following the selective modification of the C-3 iodo position, the C-7 bromine atom becomes the target for a second wave of functionalization. The C-Br bond, being less reactive than the C-I bond, remains intact during the initial C-3 coupling reactions, allowing for orthogonal chemical strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)
With the C-3 position functionalized, the C-7 bromine can undergo various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds. This reaction couples the C-7 bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. diva-portal.org This method is a powerful tool for installing a wide variety of amine-containing substituents at the C-7 position, which is a common requirement in medicinal chemistry programs.
| Amine Substrate | Catalyst/Ligand | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | ~100 °C | diva-portal.org |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 °C, 4 h |
Organometallic Reagent-Mediated Functionalization (e.g., directed metalation)
Directed metalation offers a powerful, palladium-free alternative for functionalizing the C-7 position. This strategy relies on the use of a strong, non-nucleophilic base to deprotonate a specific C-H bond, guided by a directing group. In the case of the pyrazolo[3,4-c]pyridine skeleton, the nitrogen atoms of the heterocyclic core can direct metalation.
Research on the closely related 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold has shown that the C-7 position can be selectively metalated using a hindered magnesium amide base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). diva-portal.org This regioselectivity is remarkable and allows for the generation of a C-7 organomagnesium species. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. diva-portal.org
Furthermore, this organomagnesium intermediate can undergo transmetalation with zinc chloride (ZnCl₂) to form the corresponding organozinc reagent. This species can then be used in Negishi cross-coupling reactions with various aryl halides, providing a route to C-7 arylated products. diva-portal.org This sequential metalation-trapping or metalation-transmetalation-coupling strategy provides a versatile and highly regioselective method for elaborating the C-7 position. diva-portal.org
| Metalation Reagent | Electrophile | Product | Yield |
|---|---|---|---|
| TMPMgCl·LiCl | Iodine (I₂) | 7-Iodo derivative | - |
| TMPMgCl·LiCl | Diphenyl disulfide | 7-Phenylthio derivative | 66% |
| TMPMgCl·LiCl | Benzaldehyde | 7-(Hydroxy(phenyl)methyl) derivative | 48% |
| TMPMgCl·LiCl then ZnCl₂ / Pd(dppf)Cl₂ | 4-Iodotoluene | 7-(p-Tolyl) derivative | 83% |
| TMPMgCl·LiCl then ZnCl₂ / Pd(dppf)Cl₂ | 4-Bromoanisole | 7-(4-Methoxyphenyl) derivative | 71% |
*Yields based on examples from a related 5-bromo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[3,4-c]pyridine substrate as reported in the cited literature. diva-portal.org
Reductive Debromination
While direct reductive debromination of this compound is not extensively detailed in the reviewed literature, the principles of selective dehalogenation are well-established in heterocyclic chemistry. Typically, the carbon-bromine bond is less reactive than the carbon-iodine bond towards reduction. This differential reactivity would theoretically allow for the selective removal of the bromine atom at the C-7 position while retaining the iodine at the C-3 position.
Such a transformation could be achieved using various reducing agents, with the choice of reagent and reaction conditions being critical to ensure selectivity. Common methods for reductive dehalogenation include catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions with agents like zinc dust in acetic acid. The precise conditions would need to be empirically determined to favor debromination over the reduction of the C-I bond or the pyrazole (B372694) and pyridine rings.
Functionalization at Other Ring Positions (N-1, N-2, C-5)
The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple sites for further chemical modification beyond the halogenated C-3 and C-7 positions. The nitrogen atoms of the pyrazole ring (N-1 and N-2) and the carbon atom at the C-5 position are key handles for introducing molecular diversity.
The nitrogen atoms of the pyrazole ring can be readily functionalized through N-alkylation and N-arylation reactions. These reactions are crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and for exploring structure-activity relationships in drug discovery programs.
N-Alkylation: This is typically achieved by treating the pyrazolopyridine with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, leading to substitution at either the N-1 or N-2 position.
N-Arylation: Copper-catalyzed and palladium-catalyzed cross-coupling reactions are the methods of choice for introducing aryl groups at the pyrazole nitrogens. researchgate.netresearchgate.net The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such transformations, offering broad substrate scope and good to excellent yields. researchgate.net For instance, copper(II)-catalyzed N-arylation with arylboronic acids has been successfully employed for related N-heterocycles. researchgate.netresearchgate.net
To achieve selective functionalization at one of the two pyrazole nitrogens, the use of protecting groups is an indispensable strategy. arkat-usa.orgrsc.org By temporarily blocking one nitrogen atom, derivatization can be directed to the other.
Common protecting groups for the pyrazole nitrogen include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under many reaction conditions and can be readily removed with acid. arkat-usa.org
2-(Trimethylsilyl)ethoxymethyl (SEM): This group can be installed using SEM-Cl and is known for its stability and orthogonal deprotection conditions. rsc.org
(1-Ethoxyethyl) (EtOEt): This protecting group can be introduced using ethyl vinyl ether. arkat-usa.org
Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For the 1H-pyrazolo[3,4-c]pyridine scaffold, the C-5 position represents a potential site for such transformations.
Recent research has demonstrated the application of complementary C-H activation methods for the elaboration of a 1H-pyrazolo[3,4-c]pyridine scaffold. rsc.org This can involve directed metalation using a strong base, such as a lithium amide or a Grignard reagent, followed by quenching with an electrophile. Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or iridium catalysts, provides another avenue for introducing a wide range of functional groups at previously unsubstituted positions.
Mechanistic Aspects of Reactivity
The synthetic utility of this compound is largely dependent on transition metal-catalyzed cross-coupling reactions. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are central to the derivatization of this scaffold. libretexts.org These reactions generally proceed through a common catalytic cycle involving three key steps: uwindsor.ca
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-I or C-Br) of the pyrazolopyridine, forming a Pd(II) intermediate. Due to the weaker C-I bond, oxidative addition typically occurs preferentially at the C-3 position.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the new carbon-carbon or carbon-nitrogen bond.
The efficiency and selectivity of these reactions can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. nih.gov For instance, the use of bulky phosphine ligands can enhance the rate of reductive elimination and prevent catalyst deactivation. nih.gov In the context of this compound, the differential reactivity of the two halogen atoms allows for sequential cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular architectures.
Interactive Data Tables
Table 1: N-Arylation of 1-Alkyl Substituted 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4a | Good |
| 2 | 4-Cyanophenylboronic acid | 4d | Moderate |
Data extracted from a study on related pyrazolopyridine derivatives and may serve as a predictive model for the reactivity of this compound.
Table 2: Ligand Screen for C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine
| Entry | Ligand | Yield (%) |
| 1 | RuPhos (L3) | 71 |
| 2 | SPhos (L4) | 76 |
| 3 | BINAP (L9) | 71 |
This data, from a study on a related pyridine system, provides insight into potentially effective ligands for similar transformations on the this compound scaffold. nih.gov
Influence of Halogens on Reaction Pathways and Regioselectivity
The presence of both a bromine and an iodine atom on the 1H-pyrazolo[3,4-c]pyridine scaffold offers distinct opportunities for selective chemical modifications. The differing carbon-halogen bond strengths and reactivities are the primary factors governing the regioselectivity of reactions such as metal-catalyzed cross-couplings.
Typically, the carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition to a metal catalyst (like palladium) than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective reactions at the C3 position. For instance, in Suzuki-Miyaura cross-coupling reactions, an aryl or heteroaryl boronic acid can be selectively coupled at the C3 position, leaving the C7-bromo group intact for subsequent transformations. This stepwise functionalization is a key strategy in the elaboration of the pyrazolo[3,4-c]pyridine core.
Research on related 5-halo-1H-pyrazolo[3,4-c]pyridines has demonstrated that the halogen at the C5 position can undergo Buchwald-Hartwig amination. rsc.org By analogy, the bromine at the C7 position of this compound would be expected to participate in similar palladium-catalyzed C-N bond-forming reactions.
Furthermore, directed ortho-metalation is another potential reaction pathway influenced by the halogen substituents. While not directly reported for this specific molecule, studies on similar heterocyclic systems suggest that the nitrogen atoms in the pyrazole and pyridine rings can direct a strong base to deprotonate an adjacent C-H bond. However, the presence of the halogens would also influence the acidity of the ring protons, potentially altering the site of metalation.
The table below summarizes the expected differential reactivity of the halogen substituents on this compound based on established principles of halogen chemistry in heterocyclic systems.
| Position | Halogen | Relative Bond Strength | Expected Reactivity in Cross-Coupling | Potential Selective Reactions |
| C3 | Iodine | Weaker | Higher | Suzuki-Miyaura, Sonogashira, Heck, Stille |
| C7 | Bromine | Stronger | Lower | Buchwald-Hartwig amination, Suzuki-Miyaura (under more forcing conditions) |
Chemo- and Regioselectivity in Multi-Substituted Systems
The strategic functionalization of this compound exemplifies the principles of chemo- and regioselectivity in multi-substituted heterocyclic systems. The ability to selectively react one halogen over the other is a powerful tool for molecular diversification.
A common synthetic strategy involves a stepwise approach:
Initial Selective Reaction at the More Reactive Site: The C3-iodo position is typically targeted first in a cross-coupling reaction due to its higher reactivity. This allows for the introduction of a diverse range of substituents at this position while preserving the C7-bromo group.
Subsequent Functionalization at the Less Reactive Site: Following the initial modification at C3, the bromine at C7 can then be subjected to a second, distinct chemical transformation. This could be another cross-coupling reaction, potentially requiring more forcing reaction conditions (e.g., a different catalyst, ligand, or higher temperature), or a different type of reaction altogether, such as a Buchwald-Hartwig amination.
This sequential approach allows for the controlled and predictable synthesis of tri-substituted pyrazolo[3,4-c]pyridines with distinct functionalities at the C3 and C7 positions. The choice of catalysts, ligands, and reaction conditions is crucial in achieving the desired chemo- and regioselectivity. For example, the use of specific palladium catalysts and ligands can fine-tune the reactivity difference between the C-I and C-Br bonds, ensuring high selectivity for the initial reaction at the C3 position.
The table below outlines a potential two-step reaction sequence demonstrating the chemo- and regioselective derivatization of this compound.
| Step | Position Targeted | Reaction Type | Reactant | Expected Product |
| 1 | C3 | Suzuki-Miyaura Coupling | Arylboronic acid | 7-Bromo-3-aryl-1H-pyrazolo[3,4-c]pyridine |
| 2 | C7 | Buchwald-Hartwig Amination | Amine | 7-Amino-3-aryl-1H-pyrazolo[3,4-c]pyridine |
In addition to the C3 and C7 positions, the N1 position of the pyrazole ring offers another site for functionalization through N-alkylation or N-arylation reactions. rsc.org The interplay of reactions at all three positions (N1, C3, and C7) allows for the generation of a vast chemical space from a single, versatile starting material. The ability to control the order of these reactions is a testament to the nuanced understanding of chemical reactivity in such multi-substituted heterocyclic systems.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For a compound such as 7-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances.
The ¹H NMR spectrum is expected to provide initial insights into the proton environments of the molecule. The pyridine (B92270) and pyrazole (B372694) rings each contain aromatic protons whose chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. For a related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, the proton signals for the pyridine ring are observed in the aromatic region. rsc.org For this compound, one would anticipate signals corresponding to the protons on the pyridine ring, with their specific chemical shifts and coupling constants providing information about their relative positions. The NH proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached substituents. The carbons bearing the bromine and iodine atoms (C7 and C3, respectively) are expected to have their resonances shifted to higher field (lower ppm) due to the heavy atom effect, particularly for the iodine-substituted carbon. The remaining carbon signals would provide a complete map of the carbon skeleton.
¹⁵N NMR spectroscopy, although less common, offers direct information about the nitrogen environments within the heterocyclic rings. The chemical shifts of the pyrazole and pyridine nitrogen atoms would confirm their electronic state and involvement in tautomeric equilibria or hydrogen bonding.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~8.0-8.5 | - |
| H-6 | ~7.5-8.0 | - |
| NH | >10 (broad) | - |
| C-3 | - | ~80-90 |
| C-3a | - | ~140-150 |
| C-4 | - | ~120-130 |
| C-6 | - | ~110-120 |
| C-7 | - | ~115-125 |
| C-7a | - | ~145-155 |
To definitively assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between H-4 and H-6 if they are vicinal, helping to confirm their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. In a rigid molecule, NOESY can help to confirm stereochemistry and the spatial arrangement of substituents. For a planar molecule like this compound, it can help to confirm assignments by showing correlations between nearby protons.
Pyrazoles are known to exhibit tautomerism, where the proton on the nitrogen can exist in equilibrium between the N1 and N2 positions. dntb.gov.ua Variable temperature (VT) NMR studies are instrumental in investigating such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which can provide thermodynamic and kinetic information about the tautomeric equilibrium. For substituted pyrazolo[3,4-c]pyridines, VT-NMR would help to determine the predominant tautomer in solution and the energy barrier for proton exchange. dntb.gov.ua
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₆H₃BrIN₃), the expected monoisotopic mass is 323.8582 g/mol . sigmaaldrich.com
In addition to providing the molecular formula, mass spectrometry, particularly with techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), can elucidate fragmentation pathways. The fragmentation pattern provides valuable structural information. For halogenated heterocyclic compounds, characteristic fragmentation often involves the loss of the halogen atoms or the heterocyclic ring system. The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound (Note: These are hypothetical fragmentation pathways.)
| m/z | Possible Fragment |
| 323/325 | [M]⁺ |
| 196/198 | [M - I]⁺ |
| 244 | [M - Br]⁺ |
| 117 | [M - I - Br]⁺ |
X-Ray Crystallography for Solid-State Structure Determination
While NMR and mass spectrometry provide information about the molecule in the gas or solution phase, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state.
A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the fused ring system and the geometry of the substituents. Furthermore, it would reveal the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrazole NH group and pyridine nitrogen, as well as potential halogen bonding interactions involving the bromine and iodine atoms. While this compound is achiral, for chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.
Although a crystal structure for the exact title compound is not publicly available, the analysis of related structures, such as 4-halogenated-1H-pyrazoles, shows common supramolecular motifs like catemeric chains formed through hydrogen bonding. chemicalbook.com
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
Hydrogen Bonding: The pyrazolo[3,4-c]pyridine scaffold contains both a hydrogen bond donor (the pyrazole N-H group) and hydrogen bond acceptors (the nitrogen atoms of the pyridine and pyrazole rings). In analogous structures like 3-iodo-1H-pyrazolo[3,4-b]pyridine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. nih.gov This primary interaction is a robust and directional force that often defines the initial pairing of molecules. Computational studies on related pyrazolo[3,4-b]pyridine derivatives have also highlighted the formation of conventional hydrogen bonds with various residues when interacting with proteins. nih.gov The presence of the N-H group in this compound strongly suggests that similar N—H···N hydrogen bonding motifs are a dominant feature in its crystal structure, leading to the formation of dimers or extended chains.
Halogen Bonding: The presence of both bromine and iodine atoms on the pyrazolopyridine core introduces the capacity for significant halogen bonding. Halogen bonds are highly directional interactions where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom. nih.gov The iodine atom at the C-3 position is a particularly effective halogen bond donor. In the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, C—I···N halogen bonds link the hydrogen-bonded dimers into zigzag chains. nih.gov Given that this compound possesses both an iodine and a bromine atom, a hierarchy of halogen bonds can be expected, with the more polarizable iodine typically forming stronger interactions than bromine. These C—I···N and potentially C—Br···N interactions play a critical role in extending the molecular assembly into higher-dimensional networks.
Table 1: Representative Intermolecular Interaction Geometries in Related Pyrazolopyridine Analogs
| Interaction Type | Donor | Acceptor | Compound | Distance/Angle | Citation |
|---|---|---|---|---|---|
| Hydrogen Bond | N-H | N (pyrazole) | 3-iodo-1H-pyrazolo[3,4-b]pyridine | - | nih.gov |
| Halogen Bond | C-I | N (pyridine) | 3-iodo-1H-pyrazolo[3,4-b]pyridine | Zigzag chains | nih.gov |
| π-π Stacking | Pyrazole Ring | Pyridine Ring | 3-iodo-1H-pyrazolo[3,4-b]pyridine | Interplanar distances: 3.292 Å, 3.343 Å | nih.gov |
| π-π Stacking | Pyrazolo[4,3-c]pyridine | Phe residues | Pyrazolo[4,3-c]pyridine derivative | Favorable interaction | acs.org |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy provides critical insights into the functional groups and bonding structure of this compound. While specific spectra for this exact compound are not detailed in the literature, analysis of related pyrazole and pyridine derivatives allows for a reliable prediction of its key vibrational modes. nih.govnih.gov
High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature in this region is the N-H stretching vibration of the pyrazole ring. In solid-state spectra of related 4-halogenated-1H-pyrazoles, this vibration appears as a complex, broad band between 3200 and 2600 cm⁻¹, a significant shift from the ~3500 cm⁻¹ expected for a free N-H group. mdpi.com This broadening and frequency decrease are characteristic consequences of strong intermolecular N-H···N hydrogen bonding. The C-H stretching vibrations of the pyridine ring are expected to appear as sharp, less intense bands typically above 3000 cm⁻¹. mdpi.com
Mid-Frequency Region (2000-1000 cm⁻¹): This region is dominated by the stretching and deformation modes of the fused ring system. The C=C and C=N stretching vibrations of the pyrazole and pyridine rings will produce a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net The precise positions of these bands are sensitive to the substitution pattern. For instance, a band around 1580 cm⁻¹ is often indicative of the pyridine ring's ν₈ₐ vibration. researchgate.net In-plane N-H bending modes also occur in this region, further contributing to the complexity of the spectrum.
Low-Frequency Region (below 1000 cm⁻¹): This fingerprint region contains a wealth of structural information, including out-of-plane bending modes and, crucially, the carbon-halogen stretching vibrations. The C-Br and C-I stretching modes are expected at low frequencies due to the high mass of the halogen atoms. Based on vibrational analyses of other halogenated organic compounds, the C-Br stretch typically appears in the 600-500 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, often below 500 cm⁻¹. mdpi.com Ring breathing and other deformation modes of the entire pyrazolo[3,4-c]pyridine skeleton also contribute to the bands in this region. researchgate.net
A complete vibrational analysis, combining both Infrared (IR) and Raman spectroscopy and supported by theoretical calculations, would be necessary to definitively assign all fundamental modes of the molecule. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes | Citation |
|---|---|---|---|
| N-H Stretch (H-bonded) | 3200 - 2600 | Broad band due to strong intermolecular hydrogen bonding. | mdpi.com |
| C-H Stretch (aromatic) | 3100 - 3000 | Sharp, multiple bands of medium to weak intensity. | mdpi.com |
| C=N / C=C Ring Stretch | 1600 - 1400 | Series of strong to medium bands characteristic of the heterocyclic core. | researchgate.net |
| N-H In-plane Bend | 1400 - 1200 | Medium intensity bands, may overlap with ring modes. | |
| C-Br Stretch | 600 - 500 | Medium to strong intensity band in the low-frequency region. | mdpi.com |
| C-I Stretch | < 500 | Strong intensity band at a very low frequency. | mdpi.com |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
The electronic properties of this compound, investigated through UV-Vis absorption and fluorescence emission spectroscopy, are governed by the electronic structure of its conjugated heterocyclic system. The introduction of π-donating groups to pyrazolo[3,4-b]pyridine scaffolds is known to induce highly fluorescent properties and strong intramolecular charge transfer (ICT) character. researchgate.net
Electronic Absorption (UV-Vis): The UV-Vis absorption spectrum of this compound is expected to exhibit multiple bands corresponding to various electronic transitions within the molecule. Typically, substituted pyridines and fused pyrazole systems show transitions in the UV region. researchgate.net The primary absorptions are anticipated to be π→π* transitions associated with the conjugated π-system of the fused aromatic rings. These are generally high-intensity bands. Lower intensity n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, often as a shoulder on the main π→π* absorption band. researchgate.net
The absorption and emission spectra of related pyrazolo[3,4-b]pyridine-based chromophores are highly sensitive to solvent polarity. figshare.com In nonpolar solvents, the spectra are typically structured, but they become broad and show a significant red-shift (bathochromic shift) as solvent polarity increases. This solvatochromism is a hallmark of a transition involving an increase in dipole moment upon excitation, characteristic of an intramolecular charge transfer (ICT) state. researchgate.netfigshare.com The halogen substituents (bromo and iodo) can also influence the position of the absorption maxima through their electronic effects and by promoting intersystem crossing via the heavy-atom effect.
Emission (Fluorescence): Many pyrazolopyridine derivatives are known to be highly fluorescent. researchgate.netfigshare.com Upon excitation at its absorption maximum, this compound and its derivatives would be expected to exhibit fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. The introduction of π-donating groups into the pyrazolo[3,4-b]pyridine system has been shown to result in high fluorescence quantum yields. researchgate.net The large Stokes shift (the difference between absorption and emission maxima) often observed for such compounds in polar solvents further supports the formation of a stabilized, charge-separated excited state before emission. figshare.com However, the presence of heavy atoms like bromine and especially iodine can significantly quench fluorescence by enhancing the rate of intersystem crossing to the triplet state, potentially leading to phosphorescence at low temperatures.
Table 3: Photophysical Properties of Representative Pyrazolo[3,4-b]pyridine-Based Dyes in Dichloromethane (CH₂Cl₂)¹
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Citation |
|---|---|---|---|---|---|
| Dye 4a | 427 | 496 | 3630 | 0.81 | figshare.com |
| Dye 4b | 425 | 493 | 3612 | 0.82 | figshare.com |
| Dye 4c | 433 | 502 | 3584 | 0.77 | figshare.com |
| Dye 4d | 435 | 504 | 3540 | 0.73 | figshare.com |
¹ Data is for tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores, used here as analogs to illustrate potential photophysical behavior.
Computational and Theoretical Studies of 7 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the molecular properties of heterocyclic compounds. While specific computational studies on 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine are not extensively documented in publicly available literature, the behavior of the parent pyrazolo[3,4-c]pyridine scaffold and related halogenated heterocycles allows for a detailed theoretical discussion.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.
For pyrazolo[3,4-c]pyridine systems, the HOMO is typically a π-orbital distributed across the bicyclic ring system, while the LUMO is a π*-orbital. The introduction of a bromine atom at the C7 position and an iodine atom at the C3 position is expected to significantly influence the energies of these orbitals.
Effect of Halogen Substitution: Both bromine and iodine are electron-withdrawing atoms, which would generally lead to a stabilization (lowering of energy) of both the HOMO and LUMO. This effect is due to the inductive withdrawal of electron density from the aromatic system.
HOMO-LUMO Gap: The net effect on the HOMO-LUMO gap can be more complex. While both orbitals are lowered in energy, the extent of this stabilization may differ. Computational studies on similar halogenated heterocycles often show a reduction in the HOMO-LUMO gap upon substitution, which would imply an increase in the molecule's reactivity. acs.org
A representative table of calculated HOMO-LUMO energies for a related pyrazolo[3,4-b]pyridine derivative is shown below to illustrate the typical energy ranges.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
| Note: These are typical values for related pyrazolopyridine systems and the actual values for this compound may vary. |
The Electrostatic Potential (ESP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The ESP map illustrates the charge distribution within a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP would be characterized by:
Negative Potential: Regions of negative potential are expected to be localized around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings due to the presence of lone pairs of electrons. These sites are prone to interaction with electrophiles.
Positive Potential: The hydrogen atom attached to the pyrazole nitrogen (N1) would exhibit a positive potential, making it a potential hydrogen bond donor. Furthermore, the regions around the carbon atoms attached to the electronegative bromine and iodine atoms would also show a degree of positive potential.
Halogen Bonding: A key feature of halogenated compounds is the phenomenon of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the C-X bond. This positive region allows for attractive, non-covalent interactions with nucleophiles, known as halogen bonding. The iodine atom, being larger and more polarizable than bromine, would be expected to have a more pronounced σ-hole, making it a stronger halogen bond donor.
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, provide a general measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, pinpoint the specific atomic sites within a molecule that are most likely to be involved in a reaction.
The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).
f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).
f0(r): for radical attack.
For this compound, a Fukui function analysis would likely predict:
Nucleophilic Attack: The sites with the largest f+(r) values would be the most susceptible to nucleophilic attack. These are often the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.
Electrophilic Attack: The nitrogen atoms of the heterocyclic system are expected to have the largest f-(r) values, indicating their propensity for electrophilic attack.
Conformational Analysis and Tautomerism
For pyrazolo[3,4-c]pyridine and its derivatives, a key aspect of their conformational landscape is the potential for tautomerism involving the pyrazole ring.
The unsubstituted pyrazolo[3,4-c]pyridine can exist in two tautomeric forms: the 1H-tautomer and the 2H-tautomer, depending on the position of the hydrogen atom on the pyrazole nitrogen.
Computational and experimental studies on the parent pyrazolo[3,4-c]pyridine and its substituted derivatives have consistently shown that the 1H-tautomer is the more stable form . colab.ws This enhanced stability is attributed to the electronic arrangement in the 1H-tautomer, which allows for a more favorable aromatic character across the bicyclic system. In the case of the related pyrazolo[3,4-b]pyridines, AM1 calculations have shown the 1H-tautomer to be more stable by a significant margin of approximately 37.03 kJ/mol. nih.gov A similar trend is expected for the pyrazolo[3,4-c]pyridine system.
The presence of the bromo and iodo substituents is not expected to alter this fundamental preference for the 1H-tautomer.
| Tautomer | Relative Stability |
| 1H-pyrazolo[3,4-c]pyridine | More Stable |
| 2H-pyrazolo[3,4-c]pyridine | Less Stable |
The interconversion between the 1H- and 2H-tautomers proceeds through a transition state that involves the transfer of a proton from one nitrogen atom to the other. The energy barrier for this process determines the rate at which the two tautomers can interconvert.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry offers powerful tools to dissect the complex reaction mechanisms involving halogenated heterocyclic compounds like this compound. By modeling the energy landscapes of reaction pathways, scientists can identify transition states and predict the feasibility of various synthetic transformations.
Computational Elucidation of Catalytic Reaction Pathways
The this compound scaffold is a versatile building block in medicinal chemistry, often undergoing functionalization through palladium-catalyzed cross-coupling reactions. rsc.org While specific computational studies exclusively on this di-halogenated compound are not prevalent, the mechanisms for the types of reactions it undergoes, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have been extensively studied through computational methods for related halo-aromatic systems. rsc.orgmdpi.comnih.gov
Buchwald-Hartwig Amination: This reaction is crucial for forming C-N bonds. The generally accepted catalytic cycle, which can be computationally modeled, involves three key steps: wikipedia.orgyoutube.com
Transmetalation/Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex. numberanalytics.com
Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.govlibretexts.org
Computational models, particularly using Density Functional Theory (DFT), help elucidate the energetics of these steps, the structure of intermediates, and the influence of ligands on the reaction barrier.
Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling the halo-scaffold with an organoboron compound. DFT calculations on similar systems have detailed the catalytic cycle. nih.gov The key mechanistic steps mirror other cross-coupling reactions, and computational studies provide insight into the transition state energies and the role of the base in facilitating the crucial transmetalation step. nih.gov
Investigation of Halogen-Bonding Interactions in Reaction Intermediates
The presence of both bromine and iodine atoms on the pyrazolopyridine ring makes this compound a prime candidate for engaging in significant halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. umich.edurichmond.edu
Computational studies are essential for quantifying the strength and nature of these interactions. rsc.org While direct computational analysis of halogen bonding in the reaction intermediates of this specific molecule is not widely published, theoretical investigations on analogous systems, such as iodo-aromatics and pyridine derivatives, provide a clear framework for understanding its importance. umich.edu
Nature of the Interaction: The iodine atom, being larger and more polarizable than bromine, typically forms stronger halogen bonds. The C-I bond on the pyrazole ring is expected to be the primary halogen bond donor. Computational methods like Absolutely-Localized Molecular Orbital Energy Decomposition Analysis (ALMO-EDA) can dissect the interaction energy into components such as electrostatics, polarization, and charge transfer, with charge transfer often playing a prominent role. umich.edu
Role in Catalysis: In the context of catalytic reactions, halogen bonding can play a crucial role in the pre-organization of reactants. The interaction between the iodine or bromine atom and a Lewis basic site on a catalyst or another reactant can stabilize transition states and influence the regioselectivity of a reaction. DFT calculations can model these intermediate complexes, revealing how the geometry and energy are influenced by halogen bonding. nih.gov
The table below summarizes the key computational concepts used to analyze these interactions.
| Computational Concept | Application in Studying Reaction Intermediates |
| Density Functional Theory (DFT) | Calculation of geometries and energies of reactants, products, intermediates, and transition states. |
| Transition State Search Algorithms | Location of the highest energy point along the reaction coordinate to determine the activation energy. |
| Electrostatic Potential (ESP) Maps | Visualization of the σ-hole on iodine and bromine atoms, predicting the sites and directionality of halogen bonding. |
| Energy Decomposition Analysis (EDA) | Quantifies the contributions of electrostatics, Pauli repulsion, orbital interaction, and dispersion to the halogen bond. |
Spectroscopic Property Predictions (NMR, UV-Vis)
Computational quantum mechanical calculations are a cornerstone of modern structural elucidation, allowing for the a priori prediction of spectroscopic properties. These predictions can be compared with experimental data to confirm or identify chemical structures.
NMR Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, which is a robust approach for calculating nuclear magnetic shielding tensors. modgraph.co.ukresearchgate.net The process involves:
Optimizing the molecule's 3D geometry using a suitable level of theory (e.g., B3LYP functional with a large basis set).
Performing a GIAO calculation on the optimized geometry to compute the absolute shielding tensors for each nucleus.
Referencing these calculated shielding values against the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the final chemical shifts in parts per million (ppm).
While experimental values provide the ultimate confirmation, computational predictions are invaluable for assigning complex spectra and distinguishing between isomers. nih.gov Recent advances also utilize machine learning models, such as graph neural networks, trained on vast datasets of DFT-calculated and experimental spectra to predict chemical shifts with high accuracy and speed. nrel.gov
The following table outlines typical parameters for a GIAO calculation.
| Parameter | Typical Value/Method | Purpose |
| Method | GIAO | Calculates isotropic magnetic shielding tensors. |
| Functional | B3LYP | A common hybrid functional for geometry optimization and electronic structure. |
| Basis Set | 6-311++G(d,p) or higher | Provides a flexible description of the electron distribution around each atom. |
| Solvation Model | PCM or SMD | Accounts for the effect of the solvent on the molecular geometry and electronic properties. |
| Output | Isotropic Shielding (σ) | Converted to Chemical Shift (δ) using a reference standard. |
UV-Vis Spectroscopy Prediction: The electronic absorption spectra (UV-Vis) of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). biochempress.comrsc.org This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.comresearchgate.net
The key outputs of a TD-DFT calculation are the maximum absorption wavelength (λmax), the excitation energy, the oscillator strength (f), and the molecular orbitals involved in the transition (e.g., HOMO → LUMO). researchgate.net For a molecule like this compound, TD-DFT can predict the π → π* transitions characteristic of aromatic systems.
This table shows the typical data generated from a TD-DFT calculation.
| Predicted Parameter | Unit | Significance |
| Excitation Energy | eV (electron-volts) | The energy required to promote an electron to an excited state. |
| λmax | nm (nanometers) | The wavelength of maximum light absorption for a given transition. |
| Oscillator Strength (f) | Dimensionless | A measure of the theoretical intensity of the electronic transition. |
| Major MO Contributions | e.g., HOMO-1 → LUMO | Identifies the specific molecular orbitals involved in the electronic transition. |
Role of 7 Bromo 3 Iodo 1h Pyrazolo 3,4 C Pyridine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems
The unique arrangement of two distinct halogen atoms on the pyrazolo[3,4-c]pyridine core makes it an ideal starting point for the synthesis of more elaborate heterocyclic architectures. The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and controlled modifications.
Annulation Reactions to Form Novel Fused Ring Systems
The strategic functionalization of 7-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a gateway to novel fused polycyclic systems. While direct annulation examples starting from this specific dihalide are not extensively documented, established synthetic routes on related scaffolds illustrate a clear pathway. A common strategy involves the initial conversion of one or both halogen atoms into reactive functional groups, such as amines or azides, which can then undergo intramolecular cyclization to form new rings.
For instance, a synthetic approach could involve the selective conversion of the 3-iodo group to an amino group. This resulting 3-amino-7-bromo-1H-pyrazolo[3,4-c]pyridine could then undergo cyclocondensation reactions with various reagents. Reaction with bifunctional reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of a new pyrimidine (B1678525) ring, yielding tricyclic structures such as pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridines. scirp.org Similarly, diazotization of the amino group followed by coupling with active methylene (B1212753) compounds can generate hydrazono derivatives, which are precursors to fused triazine systems like pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. scirp.orgresearchgate.net
Another powerful method for creating fused systems is through thermal or photochemical cyclization of an azide (B81097) precursor. nih.gov This would involve a two-step sequence starting with the 7-bromo-3-iodo scaffold:
Suzuki or Stille coupling at the C-3 position to introduce an aryl or heteroaryl group bearing an ortho-azido functionality.
Intramolecular cyclization of the resulting azide, often thermally induced, to form a new fused ring onto the pyrazolo[3,4-c]pyridine core.
These strategies demonstrate how the dihalo-scaffold can be elaborated through sequential reactions to build complex, multi-ring heterocyclic systems.
Synthesis of Multi-Substituted Pyrazolo[3,4-c]pyridine Derivatives
The differential reactivity of the C-I and C-Br bonds is paramount for the synthesis of multi-substituted pyrazolo[3,4-c]pyridine derivatives. The C-3 iodo position is more susceptible to oxidative addition in palladium-catalyzed reactions, allowing for selective functionalization while the C-7 bromo position remains intact for subsequent transformations. rsc.orgnih.gov
Key transformations that can be selectively performed include:
Suzuki-Miyaura Cross-Coupling: The 3-iodo position can be selectively coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. rsc.orgnih.gov
Sonogashira Coupling: Terminal alkynes can be introduced at the C-3 position under palladium-copper catalysis. nih.gov
Buchwald-Hartwig Amination: The C-7 bromo position can subsequently be targeted for C-N bond formation, introducing various amine functionalities. rsc.orgnih.gov
Metalation and Trapping: The C-7 position can also be selectively metalated using strong bases like TMPMgCl·LiCl, followed by quenching with an electrophile to introduce other functionalities. rsc.orgnih.gov
A representative sequence for creating a tri-substituted derivative is outlined in the table below, based on methodologies developed for similar scaffolds. rsc.orgnih.govrsc.org
| Step | Position | Reaction Type | Reagents | Resulting Functionality |
| 1 | C-3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂) | C-3 Aryl |
| 2 | C-7 | Buchwald-Hartwig Amination | Amine, Pd catalyst | C-7 Amino |
| 3 | N-1 | Alkylation | Alkyl halide, Base | N-1 Alkyl |
This stepwise approach allows for the precise installation of three different substituents at distinct positions on the scaffold, showcasing its utility in generating structurally complex molecules.
Scaffold Diversity and Library Synthesis for Chemical Space Exploration
The ability to selectively and sequentially functionalize the this compound scaffold makes it an excellent candidate for the construction of compound libraries. Such libraries are crucial for exploring chemical space in various fields, including materials science.
Design and Synthesis of Compound Libraries through Vectorial Functionalization
The concept of "vectorial functionalization" or "vectorial elaboration" is central to using this scaffold for library synthesis. rsc.orgnih.gov The term refers to the directional growth of complexity from a central core along defined vectors. For the pyrazolo[3,4-c]pyridine core, at least four distinct growth vectors can be identified: the N-1, N-2, C-3, and C-7 positions. rsc.orgnih.gov
The synthesis of a library begins with the core scaffold, this compound. A diverse set of building blocks can then be introduced at one position (e.g., C-3 via Suzuki coupling). This initial set of compounds can then be divided and reacted with another diverse set of building blocks at a second position (e.g., C-7 via Buchwald-Hartwig amination). This process can be repeated for the nitrogen positions, leading to an exponential increase in the number of unique compounds in the library. This systematic approach enables the efficient generation of hundreds or thousands of related but structurally distinct molecules. rsc.orgnih.gov
Exploration of Substitution Patterns for Tunable Properties
By systematically varying the substituents at each position, chemists can fine-tune the physicochemical properties of the resulting molecules. In the context of materials science, this is particularly relevant for tuning optical and electronic properties. researchgate.net
Studies on related heterocyclic systems have shown that:
Photophysical Properties: The absorption and emission wavelengths (color) and fluorescence quantum yield (brightness) are highly dependent on the electronic nature of the substituents. researchgate.netmdpi.com Attaching electron-donating or electron-withdrawing groups, or extending the π-conjugated system through aryl or ethynyl (B1212043) substituents, can systematically shift the emission from the blue to the red end of the spectrum. mdpi.com
Photostability: The nature of the substituent can impact the molecule's stability to light. For example, in one study on a related pyrazine (B50134) system, replacing a bromo substituent with a pyrazolyl group was found to significantly enhance photostability. nih.gov
Intersystem Crossing: The presence of heavy atoms like bromine and iodine is known to promote intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet excited state. This can quench fluorescence but is a desirable property for materials used in applications like photodynamic therapy or phosphorescent OLEDs. mdpi.com
By creating a library of derivatives from the this compound scaffold, researchers can systematically explore these structure-property relationships to identify compounds with optimal characteristics for a given application.
Applications in Materials Science and Advanced Chemical Systems (excluding biological/medicinal)
While much of the research on pyrazolopyridines is driven by medicinal chemistry, their inherent electronic and photophysical properties make them attractive candidates for materials science, particularly in the field of organic electronics. mdpi.com The this compound scaffold can serve as a core structure for the development of novel functional materials.
The primary application envisioned for such scaffolds is in Organic Light-Emitting Diodes (OLEDs) . researchgate.netresearchgate.net Pyrazole (B372694) and pyrazoline derivatives are known to exhibit strong fluorescence and are used as emissive materials in OLED devices. researchgate.net The key to a successful OLED material is the ability to tune its emission color, efficiency, and charge-transport properties.
Using the synthetic strategies described above, the this compound core could be functionalized to create:
Blue Emitters: By attaching specific chromophores, such as pyrene (B120774) or benzimidazole (B57391) moieties, it may be possible to develop efficient and stable blue-emitting materials, which remain a significant challenge in OLED technology. nih.gov
Host Materials: The scaffold could be modified to create materials with a high triplet energy, making them suitable as hosts for phosphorescent emitters in highly efficient PhOLEDs.
Charge-Transport Materials: By appending known electron- or hole-transporting groups, new materials could be designed to improve charge injection and balance within the OLED device stack, leading to higher efficiency and longer operational lifetimes. mdpi.com
The vectorial functionalization approach allows for the attachment of different functional units (e.g., a hole-transporting unit at C-3 and an electron-transporting unit at C-7) onto a single molecule, creating multifunctional materials for simplified device architectures. The development of such advanced chemical systems from this versatile scaffold represents a promising area for future research.
Precursors for Optoelectronic Materials
The pyrazolo[3,4-c]pyridine nucleus is a purine (B94841) isostere, and its derivatives are of significant interest for their electronic and photophysical properties. Pyridine-based compounds are known to be used as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The electron-deficient nature of the pyridine (B92270) ring and the electron-rich character of the pyrazole ring within the fused system create a potential for intramolecular charge transfer (ICT), a phenomenon often sought after in the design of fluorescent and optoelectronic materials.
The true utility of this compound in this field lies in its capacity to serve as a scaffold for the synthesis of larger, conjugated systems through sequential and selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for a stepwise elaboration of the molecule. For instance, an aryl or heteroaryl group, which can enhance the photophysical properties, can be introduced at the 3-position via a Sonogashira or Suzuki coupling, leaving the 7-bromo position available for a subsequent, different coupling reaction. This controlled, stepwise approach is crucial for creating well-defined, complex molecules for optoelectronic applications.
The introduction of various functional groups can be used to fine-tune the electronic properties of the resulting materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize their performance in devices like OLEDs. rsc.org For example, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the bandgap of the material.
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Optoelectronic Materials from this compound
| Position | Reaction Type | Reactant | Catalyst | Potential Application of Product |
| C-3 (Iodo) | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Extended π-conjugation for OLED emitters |
| C-3 (Iodo) | Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI | Linear conjugated systems for molecular wires |
| C-7 (Bromo) | Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | Hole-transporting materials in OLEDs |
| C-7 (Bromo) | Heck Coupling | Alkene | Pd(OAc)₂ | Functionalized polymers for organic photovoltaics |
Components in Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular systems from smaller building blocks, held together by non-covalent interactions. The pyrazolo[3,4-c]pyridine core, with its multiple nitrogen atoms, is an excellent candidate for participating in the key interactions that govern supramolecular assembly, such as hydrogen bonding and coordination with metal ions.
The this compound molecule can be functionalized to create multidentate ligands for the construction of metal-organic frameworks (MOFs) or other coordination polymers. For example, the bromo and iodo groups can be substituted with coordinating groups like carboxylates, nitriles, or other nitrogen-containing heterocycles through established synthetic methodologies. The resulting ligands can then be reacted with metal ions to form extended, porous structures with potential applications in gas storage, separation, and catalysis.
Furthermore, the pyrazole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of predictable hydrogen-bonding networks, leading to the self-assembly of complex, ordered structures in the solid state. By modifying the substituents at the 3- and 7-positions, the directionality and strength of these interactions can be controlled, enabling the rational design of supramolecular architectures with desired topologies and properties.
Table 2: Potential Functionalizations for Supramolecular Chemistry
| Position of Functionalization | Functional Group Introduced | Potential Supramolecular Interaction | Resulting Assembly |
| C-3 and C-7 | Carboxylic acids | Coordination to metal ions | Metal-Organic Framework (MOF) |
| C-3 and C-7 | Pyridyl groups | Metal coordination, hydrogen bonding | Coordination Polymer |
| N-1 | Alkyl chain with H-bonding motif | Hydrogen bonding | Self-assembled monolayers |
| Pyrazole N-H | --- | Hydrogen bond donor | Hydrogen-bonded networks |
Ligands in Catalysis
The field of homogeneous catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Pyrazolopyridine-based structures have emerged as a versatile class of bidentate ligands in transition-metal catalysis. researchgate.netelsevierpure.com The combination of a five-membered pyrazole ring and a six-membered pyridine ring provides a unique electronic and steric environment around the metal center.
The this compound scaffold is an excellent starting point for the synthesis of novel ligands. The bromo and iodo substituents can be strategically replaced to introduce phosphine (B1218219), amine, or other coordinating moieties that can bind to transition metals like palladium, rhodium, or copper. The pyrazole and pyridine nitrogen atoms can act as a bidentate chelating system, forming a stable complex with the metal.
The electronic properties of the pyrazolo[3,4-c]pyridine core can be fine-tuned by introducing different substituents at the 3- and 7-positions, which in turn influences the catalytic activity of the metal complex. For instance, electron-donating groups can increase the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal more electrophilic, which can enhance its reactivity in other steps. The ability to systematically modify the ligand structure makes this compound a valuable platform for developing new catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. rsc.org
Table 3: Potential Ligand Synthesis from this compound
| Position of Functionalization | Introduced Coordinating Group | Target Metal | Potential Catalytic Application |
| C-3 | Diphenylphosphine | Palladium | Suzuki and Heck cross-coupling reactions |
| C-7 | Pyridyl | Rhodium | Hydroformylation |
| C-3 and C-7 | Chiral amines | Copper | Asymmetric catalysis |
| N-1 | Functionalized alkyl chain | Ruthenium | Transfer hydrogenation |
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes to 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
The current synthetic approaches to the pyrazolo[3,4-c]pyridine core, while effective, often involve multiple steps, the use of protecting groups, and conditions that are not ideal from a green chemistry perspective. Future research is poised to address these limitations by developing more streamlined, efficient, and environmentally benign synthetic protocols.
Future efforts will likely focus on:
Convergent Synthesis: Designing routes where the bromo- and iodo- functionalities are introduced earlier in a more convergent fashion, reducing the total number of synthetic operations.
C-H Activation/Functionalization: Exploring direct C-H activation at the C-3 and C-7 positions of the parent 1H-pyrazolo[3,4-c]pyridine core. This would bypass the need for pre-functionalized starting materials and represent a significant improvement in atom economy.
Flow Chemistry: Adapting existing syntheses to continuous flow systems. Flow chemistry can offer improved control over reaction parameters (temperature, pressure, reaction time), enhance safety, and facilitate easier scale-up. rsc.orgamericanpharmaceuticalreview.com
Green Solvents and Catalysts: Replacing hazardous solvents and reagents with more sustainable alternatives. This includes exploring reactions in water or bio-based solvents and utilizing more abundant and less toxic metal catalysts or even organocatalysis.
| Synthetic Strategy | Advantages | Challenges for Sustainability | Future Direction |
| Linear Synthesis from Aminopyridines | Well-established, reliable for small scale. | Multiple steps, protection/deprotection, potential for hazardous reagents (e.g., NaNO2). | Process intensification via flow chemistry; development of one-pot procedures. |
| Vectorial Functionalization | High degree of control over substitution patterns. | Requires pre-formed scaffold, multiple catalyst systems, and purification steps. | Integration into telescoped continuous flow processes; catalyst recycling. rsc.org |
| Direct C-H Halogenation | High atom economy, fewer steps. | Regioselectivity control between C-3, C-5, and C-7 can be difficult; may require harsh conditions. | Development of highly selective catalysts; photoredox or electrochemical methods. |
Exploration of Novel Reactivity Pathways and Chemo-orthogonal Transformations
The presence of two distinct halogen atoms at the C-3 (iodo) and C-7 (bromo) positions is the most significant feature of this compound. This di-halogenated structure is a prime candidate for selective and sequential cross-coupling reactions, a concept central to chemo-orthogonal transformations.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key. The C-I bond is generally more reactive towards palladium-catalyzed oxidative addition than the C-Br bond. This allows for selective functionalization at the C-3 position while leaving the C-7 bromine atom intact for a subsequent, different coupling reaction.
Future research will delve deeper into:
Sequential Cross-Coupling: Systematically exploring a wider range of palladium- and copper-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings, in a stepwise manner. numberanalytics.comnih.gov This allows for the controlled, vectorial elaboration of the scaffold, which is crucial for FBDD. nih.gov
Orthogonal Catalyst Systems: Developing new catalyst systems that exhibit even greater selectivity for one halogen over the other, or which operate under mutually exclusive conditions, thereby preventing any crossover reactivity.
Novel Transformations: Investigating less common transformations of the C-X bonds, such as cyanation, borylation, and trifluoromethylation reactions, to further expand the chemical space accessible from this scaffold.
Metal-Free Couplings: Exploring the potential for metal-free coupling reactions, which would enhance the sustainability and reduce the cost and toxicity associated with residual metal catalysts.
The ability to perform these transformations orthogonally demonstrates the utility of this compound as a versatile building block for constructing libraries of complex molecules with precisely controlled diversity vectors.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies
To optimize the synthesis and understand the intricate mechanisms of the chemo-orthogonal transformations, advanced analytical techniques are indispensable. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. rsc.orgnumberanalytics.comyoutube.com
Currently, reaction progress is typically monitored by offline methods like TLC, GC-MS, or HPLC analysis of quenched aliquots. These methods are labor-intensive and provide only discrete data points. The future lies in the implementation of in-situ spectroscopic techniques for real-time monitoring.
Raman and FTIR Spectroscopy: These non-invasive techniques are particularly well-suited for in-situ monitoring. americanpharmaceuticalreview.comacs.org By inserting a probe directly into the reaction vessel, it is possible to track the disappearance of reactants and the appearance of intermediates and products in real-time. nih.govresearchgate.netacs.org This is invaluable for:
Rapid Optimization: Quickly determining the optimal reaction conditions (temperature, catalyst loading, time) without the need for numerous individual experiments. nih.govrsc.org
Kinetic Analysis: Generating high-density data to accurately determine reaction orders, activation energies, and other kinetic parameters for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.netnih.govnih.govubc.ca
Mechanistic Insight: Identifying transient intermediates that might be missed by offline analysis, providing a deeper understanding of the reaction pathway. researchgate.net
Automated Sampling and Online HPLC: For reactions where in-situ probes are not feasible, automated platforms that can withdraw, quench, dilute, and inject samples into an HPLC for analysis provide a powerful alternative for generating detailed reaction profiles. chemrxiv.org
By applying these PAT tools, researchers can gain unprecedented insight into the kinetics of the selective functionalization of this compound, leading to more robust, efficient, and well-understood synthetic protocols.
Computational Design and Prediction of Novel Derivatives with Engineered Chemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool that can guide synthetic efforts and accelerate the discovery of new derivatives with tailored properties. researchgate.net By modeling the electronic structure and energetics of this compound and its potential derivatives, researchers can make informed decisions before committing to laboratory synthesis. nih.govmdpi.com
Key areas for computational exploration include:
Reactivity Prediction: DFT calculations can determine parameters like bond dissociation energies (BDEs) and molecular electrostatic potentials (MEPs). semanticscholar.orgacs.org This can predict the relative reactivity of the C-I and C-Br bonds towards oxidative addition, helping to rationalize and predict the regioselectivity of cross-coupling reactions. acs.org
Property Prediction: Important physicochemical properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and polarizability can be calculated. researchgate.net These are crucial for designing molecules with specific electronic or optical properties for applications in materials science.
Virtual Screening: For drug discovery applications, computational models can predict the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and potential toxicity of virtual libraries of derivatives. semanticscholar.orgrsc.org This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and biological testing.
| Computational Method | Application for this compound Derivatives | Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency analysis, reactivity prediction. | Bond lengths/angles, HOMO/LUMO energies, molecular electrostatic potential (MEP), bond dissociation energies (BDEs). nih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Prediction of biological activity (e.g., kinase inhibition) for new analogues. mdpi.com |
| Molecular Docking | Simulate the binding of a derivative to a biological target (e.g., a protein kinase). | Binding affinity, identification of key intermolecular interactions. nih.gov |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Oral absorption, blood-brain barrier permeability, metabolic stability, potential toxicity. mdpi.comrsc.org |
The synergy between computational prediction and experimental synthesis represents a powerful paradigm for the future development of novel functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 7-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves halogenation and cross-coupling strategies. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid, while bromination at the 7-position may require N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-halogenation . Regioselectivity is influenced by electronic effects of the pyridine core and steric hindrance from substituents. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-coupling) further modulate reaction pathways .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the fused pyrazolo-pyridine core and halogen positions (e.g., bond angles and distances for Br and I) .
- NMR spectroscopy : and NMR to verify aromatic proton environments and substituent effects. The deshielding of protons adjacent to halogens is diagnostic .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What safety protocols are critical when handling halogenated pyrazolo-pyridines like this compound?
- Methodological Answer :
- Use inert atmosphere (N/Ar) to prevent decomposition, as bromo-iodo derivatives are sensitive to light and moisture .
- Wear PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H301, H319 hazard codes) .
- Store at 2–8°C in amber vials to minimize degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) calculates activation energies for oxidative addition steps (e.g., Suzuki-Miyaura coupling), highlighting the iodine atom’s higher reactivity compared to bromine due to lower bond dissociation energy .
- Molecular docking evaluates steric effects in catalytic pockets, guiding ligand design for regioselective functionalization .
Q. What strategies resolve contradictions in biological activity data for halogenated pyrazolo-pyridines?
- Methodological Answer :
- QSAR analysis correlates log P (hydrophobicity) and steric parameters (e.g., Sterimol B2) with activity. For example, higher log P may enhance membrane permeability but reduce solubility, requiring a balance for optimal efficacy .
- Dose-response assays with standardized protocols (e.g., IC against Leishmania promastigotes) minimize variability. Conflicting results may arise from differences in assay conditions (e.g., serum content, pH) .
Q. How do substituent modifications at the 1H-position affect the pharmacological profile of this compound?
- Methodological Answer :
- Introduce protecting groups (e.g., SEM: 2-(trimethylsilyl)ethoxymethyl) to stabilize the 1H-position during synthesis. Deprotection under acidic conditions (HCl/MeOH) regenerates the active NH group .
- SAR studies show that bulky groups at the 1H-position reduce kinase inhibition (e.g., BTK) but improve selectivity for cancer cell lines .
Q. What analytical techniques quantify trace impurities in this compound batches?
- Methodological Answer :
- HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) detects dehalogenated byproducts (e.g., 3-iodo-pyrazolo-pyridine).
- ICP-OES measures residual metal catalysts (e.g., Pd) below 10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
